3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the CAS Number: 332099-44-2 . It has a molecular weight of 181.22 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H7NO2S/c1-4-3-12-6-2-5(8(10)11)9-7(4)6/h2-3,9H,1H3,(H,10,11) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as solubility, density, and boiling point are not mentioned in the retrieved documents.Scientific Research Applications
Synthesis and Chemical Properties
A range of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized, demonstrating the chemical versatility and potential for further derivatization of this compound. These derivatives are used in various chemical reactions, indicating their significance in synthetic chemistry (Torosyan et al., 2018).
Regioselective Acylation
The substance is pivotal in regioselective acylation studies. The influence of catalysts, acid chlorides, and solvents on the acylation of derivatives like methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has been extensively studied, highlighting the compound's importance in understanding regioselective acylation mechanisms (Yarovenko et al., 2003).
Photochromic Applications
The compound serves as a foundation for creating photochromic materials. For example, studies have focused on the synthesis of thienopyrrole-based photochromes, indicating its potential in creating materials that change color in response to light (Krayushkin et al., 2002).
Heterocyclic Compound Synthesis
The compound is instrumental in the synthesis of novel heterocyclic compounds, including libraries containing 4H-thieno[3,2-b]pyrrole and related moieties. This demonstrates its role in expanding the variety and complexity of heterocyclic compounds available for research and application (Ilyin et al., 2007).
Intramolecular Azo Coupling
The compound is used in the synthesis involving intramolecular azo coupling, leading to the formation of fluorescent structures with potential applications in various scientific fields, such as materials science and biological imaging (Galenko et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . This compound also inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .
Mode of Action
This compound potently inhibits the cellular activity of transfected DAO in CHO cells . It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of hepatitis C virus . It also inhibits the KDM1A and LSD1 demethylases .
Biochemical Pathways
The inhibition of DAO and demethylases affects the biochemical pathways related to the metabolism of D-amino acids and the regulation of gene transcription . The balance of N-methylation extent in histones, which is regulated by KDM1A and LSD1, is one of the key factors in the regulation of gene transcription .
Result of Action
The result of the action of this compound is the inhibition of DAO and demethylases, leading to changes in D-amino acid metabolism and gene transcription regulation . This can have potential therapeutic effects, such as antiviral activity against hepatitis C virus and potential anticancer effects .
Properties
IUPAC Name |
3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-4-3-12-6-2-5(8(10)11)9-7(4)6/h2-3,9H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIVWXIXRNMAHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-44-2 | |
Record name | 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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